6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride IUPAC nomenclature and structure
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride IUPAC nomenclature and structure
An In-Depth Technical Guide to 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride, a pivotal building block for medicinal chemistry and drug development. The document details its precise chemical identity through IUPAC nomenclature and structural analysis. A thorough, multi-step synthesis protocol is presented, grounded in established laboratory methods, with an emphasis on the mechanistic rationale behind procedural choices. Furthermore, this guide discusses the compound's critical role as a conformationally restricted bioisostere, exploring how its unique three-dimensional structure and gem-difluoro motif contribute to the enhanced physicochemical properties of novel chemical entities. This resource is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery programs.
Molecular Identity and Nomenclature
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is a spirocyclic aliphatic amine that has gained significant traction as a scaffold in medicinal chemistry. The spiro[3.3]heptane core imparts significant three-dimensionality and conformational rigidity, while the gem-difluoro group serves as a lipophilic bioisostere for a carbonyl group or other polar functionalities.[1] Its hydrochloride salt form enhances solubility and stability for laboratory use.
The definitive nomenclature and identifiers for this compound are crucial for accurate sourcing and regulatory documentation.
Table 1: Compound Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 6,6-difluorospiro[3.3]heptan-2-amine;hydrochloride[2][3] |
| CAS Number | 1423032-71-6[2][4][5] |
| Molecular Formula | C₇H₁₂ClF₂N[4][5] |
| Molecular Weight | 183.63 g/mol [4] |
| InChI Key | QXXFNNVWYZNJFY-UHFFFAOYSA-N[2][4][5] |
Chemical Structure
The structure consists of two cyclobutane rings fused at a single carbon atom (the spiro center). One ring is substituted with a gem-difluoro group at position 6, and the other contains an amine group at position 2.
Caption: 2D representation of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride.
Convergent Synthesis Strategy
The synthesis of 6,6-difluorospiro[3.3]heptane derivatives is achieved through a robust and scalable convergent strategy.[1][6] This approach utilizes a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, to construct the spirocyclic core, followed by functional group manipulations to yield the target amine. The overall workflow allows for the production of multigram quantities, which is essential for drug development campaigns.[7]
Caption: High-level overview of the synthesis of 6,6-Difluorospiro[3.3]heptan-2-amine HCl.
Detailed Synthesis Protocol
The following protocols are adapted from a validated, multigram-scale synthesis.[1] Each step is accompanied by an explanation of the underlying chemical principles.
Step 1: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid (13)
This step involves the construction of the spirocyclic core via malonic ester synthesis, followed by saponification and thermal decarboxylation.
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Protocol:
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To a solution of diethyl malonate in DMF, add sodium hydride (NaH) portionwise at 0 °C to form the enolate.
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Add 1,1-bis(bromomethyl)-3,3-difluorocyclobutane and heat the mixture to facilitate the double alkylation, forming the spirocyclic diester.
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Saponify the resulting diester using aqueous sodium hydroxide (NaOH) in methanol to yield the dicarboxylic acid salt.
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Acidify the mixture with 10 M HCl to precipitate 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12).
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Dissolve the isolated dicarboxylic acid (12) in pyridine and reflux for 12 hours to induce thermal decarboxylation.
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After workup and extraction, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid (13) is isolated.
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Expert Rationale: The use of a strong base like NaH is critical for the quantitative deprotonation of diethyl malonate, creating a potent nucleophile for the subsequent double Sₙ2 reaction that forms the second cyclobutane ring. Thermal decarboxylation in pyridine is a classic method for converting geminal dicarboxylic acids to monocarboxylic acids.
Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxamide (14)
The carboxylic acid is converted to the primary amide via an acid chloride intermediate.
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Protocol:
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Dissolve the carboxylic acid (13) in dichloromethane (CH₂Cl₂) and add a catalytic amount of DMF.
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Add oxalyl chloride dropwise. The reaction is complete when gas evolution (CO, CO₂, HCl) ceases.
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Remove the solvent under reduced pressure to obtain the crude acid chloride.
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Dissolve the residue in THF, cool to 0 °C, and bubble gaseous ammonia (NH₃) through the solution until the pH is basic (8-9).
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Filter off the ammonium chloride precipitate and evaporate the filtrate to yield the target amide (14).
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Expert Rationale: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides because the byproducts are gaseous, simplifying purification. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active acylating species. The subsequent reaction with ammonia is a standard nucleophilic acyl substitution.
Step 3: Reduction to 6,6-Difluorospiro[3.3]heptan-2-amine Hydrochloride (15)
The final step is the reduction of the primary amide to the corresponding primary amine.
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Protocol:
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Add the amide (14) portionwise to a refluxing suspension of lithium aluminum hydride (LiAlH₄) in THF.
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Reflux the mixture for 2 hours to ensure complete reduction.
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Cool the reaction to room temperature and carefully quench by sequential, dropwise addition of water, 50% aq. NaOH, and then more water (Fieser workup).
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Filter off the aluminum salts and evaporate the filtrate.
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Dissolve the resulting crude amine in diethyl ether (Et₂O) and add a solution of 4M HCl in Et₂O to precipitate the hydrochloride salt.
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The final product (15) is collected by filtration.
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Expert Rationale: LiAlH₄ is a powerful reducing agent capable of reducing amides directly to amines. The Fieser workup is a trusted method for safely quenching LiAlH₄ reactions and producing a granular, easily filterable precipitate of aluminum salts, which simplifies product isolation compared to an acidic workup.
Physicochemical Properties and Characterization
The introduction of the gem-difluoro group significantly impacts the molecule's properties. It increases lipophilicity (logP) compared to a non-fluorinated analog while acting as a hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems.
Table 2: Spectroscopic Data for Key Synthesis Intermediate
| Compound | Type | Spectroscopic Data (δ, ppm) |
|---|---|---|
| 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (12) | ¹³C{¹H} NMR | 173.1 (C=O), 120.4 (t, J = 278.6 Hz, CF₂), 48.3 (C), 47.3 (t, J = 21.3 Hz, CH₂), 40.1 (C), 27.1 (t, J = 9.5 Hz, CH₂)[1] |
| ¹⁹F{¹H} NMR | -89.9[1] | |
| 6,6-Difluorospiro[3.3]heptane-2-sulfonyl chloride (16) | ¹³C{¹H} NMR | 118.3 (t, J = 278.8 Hz, CF₂), 62.7 (CH), 47.4 (t, J = 22.7 Hz, CH₂), 36.5 (C), 27.8 (t, J = 9.8 Hz, CH₂)[1] |
| | ¹⁹F{¹H} NMR | -92.2[1] |
Note: Data for the final amine is often proprietary to commercial suppliers, but characterization of key precursors validates the core structure.
Applications in Medicinal Chemistry
The true value of 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride lies in its application as a versatile building block for designing next-generation therapeutics.
Conformationally Restricted Scaffolding
The spiro[3.3]heptane framework is a saturated, three-dimensional structure that holds pendant functional groups in well-defined vectors. This conformational rigidity is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Bioisosterism
The gem-difluoromethylene (CF₂) unit is a well-established bioisostere. Its utility stems from several key features:
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Lipophilic Mimic of Carbonyl: The CF₂ group can replace a carbonyl group (C=O), removing the hydrogen bond donor capability and altering polarity while maintaining a similar steric profile.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile C-H bonds adjacent to a heteroatom with C-F bonds can block oxidative metabolism, thereby increasing the half-life of a drug candidate.
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Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be tuned to optimize target engagement or cell permeability.
This compound is considered a promising surrogate for gem-difluorocycloalkanes and can even serve as a non-aromatic mimic of substituted benzene rings, offering an escape from flatland and improving the three-dimensional character of molecules.[1][8] It is used as a reactant to prepare a wide array of other fluorinated building blocks for combinatorial chemistry and lead optimization.[9]
Conclusion
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its synthesis is scalable and well-documented, making it accessible for extensive research programs. The combination of a rigid spirocyclic core with the versatile gem-difluoro group provides medicinal chemists with a powerful scaffold to address challenges in potency, selectivity, and drug metabolism. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like this will be paramount to success.
References
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Mykhailiuk, P. K., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
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Wiley Online Library. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-Derived Building Blocks. Angewandte Chemie International Edition. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Spiro[3.3]heptan-2-amine hydrochloride. Retrieved from [Link]
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Europe PMC. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 6-Aminospiro[3.3]heptan-2-ol hydrochloride. Retrieved from [Link]
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